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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of BMS-777607, a

potent and selective small-molecule inhibitor of the c-Met and TAM (Tyro3, Axl, Mer) family of

receptor tyrosine kinases. The information presented herein is curated from preclinical studies

to support further research and development efforts.

Core Efficacy: Anti-Tumor and Anti-Metastatic
Activity
BMS-777607 has demonstrated significant anti-tumor and anti-metastatic effects across a

range of preclinical cancer models. Its mechanism of action primarily involves the inhibition of

c-Met and Axl signaling pathways, which are crucial for tumor cell proliferation, survival,

migration, and invasion.[1][2]

Quantitative In Vivo Efficacy Data
The in vivo anti-tumor activity of BMS-777607 has been quantified in several xenograft models.

The data below summarizes key findings from these studies.
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Tumor
Model

Cell Line
Animal
Model

Dosing
Regimen

Route
Key
Findings

Glioblastoma U118MG
CD1NuNu

mice

30 mg/kg

BW, 2x/day

for 6 days

i.p.

>90% tumor

reduction;

complete

tumor

regression in

some cases.

[2][3]

Glioblastoma SF126
CD1NuNu

mice
Not specified i.p.

56% tumor

volume

reduction.[2]

[3]

Gastric

Cancer
GTL-16 Athymic mice

6.25-50

mg/kg
Oral

Significant

reduction in

tumor

volumes with

no observed

toxicity.[4][5]

Fibrosarcoma

(Metastasis)
KHT

C3H/HeJ

mice
25 mg/kg/day Not specified

28.3%

decrease in

the number of

lung tumor

nodules.[4][5]

[6]

Mesotheliom

a
NCI-H226

Female nude

Balb/c mice

5, 10, 25

mg/kg/day for

3 weeks

Oral gavage

Significant,

dose-

dependent

inhibition of

tumor growth.

[7][8]

Triple-

Negative

E0771 Syngeneic

mice

25 mg/kg/day i.p. Partial anti-

tumor activity

as a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4891090/
https://pubmed.ncbi.nlm.nih.gov/26848524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4891090/
https://pubmed.ncbi.nlm.nih.gov/26848524/
https://www.selleckchem.com/products/BMS-777607.html
https://www.medchemexpress.com/BMS-777607.html
https://www.selleckchem.com/products/BMS-777607.html
https://www.medchemexpress.com/BMS-777607.html
https://pubmed.ncbi.nlm.nih.gov/22286523/
https://www.researchgate.net/figure/The-multi-TKI-BMS-777607-results-in-superior-tumor-growth-inhibition-in-vivo-compared_fig5_312050120
https://www.researchgate.net/figure/The-multi-TKI-BMS-777607-results-in-superior-tumor-growth-inhibition-in-vivo-compared_fig5_331327933
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Breast

Cancer

monotherapy;

significant

decrease in

tumor growth

and lung

metastasis

when

combined

with anti-PD-

1 mAb.[9][10]

Signaling Pathways and Mechanism of Action
BMS-777607 exerts its therapeutic effects by inhibiting key signaling pathways downstream of

c-Met and Axl. Upon ligand binding (e.g., HGF to c-Met or Gas6 to Axl), these receptors

dimerize and autophosphorylate, creating docking sites for various signaling proteins. This

leads to the activation of downstream cascades, most notably the PI3K/Akt and MAPK/ERK

pathways, which promote cell growth, survival, and motility. BMS-777607 acts as an ATP-

competitive inhibitor, blocking the kinase activity of these receptors and thereby inhibiting the

entire downstream signaling cascade.[1][11]
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Figure 1: Simplified c-Met Signaling Pathway and Inhibition by BMS-777607.
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Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical

findings. Below are summaries of the experimental protocols used in key in vivo studies of

BMS-777607.

Glioblastoma Xenograft Model[2][3]
Cell Lines: SF126 and U118MG human glioblastoma cells.

Animal Model: CD1NuNu mice.

Tumor Implantation: Stereotactic implantation of glioma cells into the brains of the mice.

Treatment Initiation: Treatment was initiated after tumor manifestation was confirmed by

MRI. For the SF126 model, treatment started on day 3 post-implantation, and for the

U118MG model, on day 7.[2]

Dosing: BMS-777607 was administered intraperitoneally (i.p.) twice daily. The U118MG

model used a dose of 30 mg/kg BW.[2]

Efficacy Evaluation: Intracranial tumor growth was assessed on day 14 post-implantation.[2]

Tumor volume was monitored, and effects on apoptosis, proliferation, and angiogenesis

were investigated through immunohistochemistry.[2][3]

Mesothelioma Xenograft Model[7][8]
Cell Line: NCI-H226 human mesothelioma cells.

Animal Model: Female nude Balb/c mice.

Tumor Implantation: 7 million cells were injected subcutaneously.

Treatment Initiation: Mice were randomized into treatment groups when tumors reached

approximately 200 mm³. Treatment started on day 21 and continued for 3 weeks.[8]

Dosing: BMS-777607 was administered by oral gavage daily at doses of 5, 10, and 25

mg/kg.[7][8]
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Efficacy Evaluation: Tumor volume was measured using digital calipers. Median survival was

also calculated.[8]

Triple-Negative Breast Cancer Syngeneic Model[9][10]
Cell Line: E0771 murine triple-negative breast cancer cells.

Animal Model: Syngeneic mice.

Tumor Implantation: Orthotopic implantation.

Treatment Initiation: Treatment was initiated on day 10 following tumor implantation when

tumors became palpable.

Dosing: BMS-777607 was administered intraperitoneally at 25 mg/kg/day. For combination

therapy, an anti-PD-1 monoclonal antibody was also administered.[9]

Efficacy Evaluation: Tumor growth and the incidence of lung metastasis were monitored.

Flow cytometry analysis of tumors was performed to assess the infiltration of immune cells.

[9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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